molecular formula C21H18N6O3S B5014996 2-{[2-(4-OXO-1-PHENYL-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

2-{[2-(4-OXO-1-PHENYL-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B5014996
M. Wt: 434.5 g/mol
InChI Key: UZVZWBNCQNABRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-OXO-1-PHENYL-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C21H18N6O3S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is 434.11610963 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that similar compounds with indole and imidazole scaffolds have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

Compounds with similar structures have been reported to interact with their targets, leading to a variety of biological effects . The interaction often involves the compound binding to the target receptor, which can lead to changes in the receptor’s activity and subsequent biological effects .

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways, often related to the biological activities mentioned above . The downstream effects of these pathway alterations can include a variety of cellular responses, potentially leading to the observed biological activities .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been reported to have significant inhibitory activity, as indicated by ic50 values . This suggests that the compound may have a similar inhibitory effect on its target(s), leading to the observed biological activities .

Action Environment

Such factors can include ph, temperature, presence of other molecules, and more, and can significantly impact the compound’s effectiveness .

Safety and Hazards

As with any chemical compound, safety and hazards would depend on factors such as its toxicity, reactivity, and environmental impact. These aspects would need to be evaluated through further studies .

Future Directions

The future directions for research on this compound could include further studies to evaluate its antibacterial activity, as well as investigations into its potential uses in other areas, such as antiviral or anticancer therapies .

Properties

IUPAC Name

2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c22-18(29)17-13-7-4-8-15(13)31-20(17)25-16(28)10-26-11-23-19-14(21(26)30)9-24-27(19)12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8,10H2,(H2,22,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVZWBNCQNABRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.